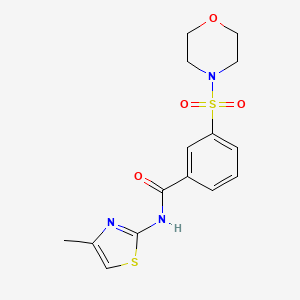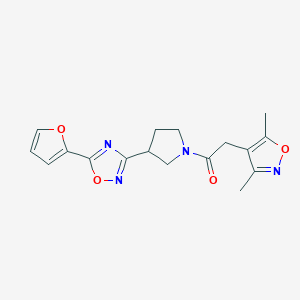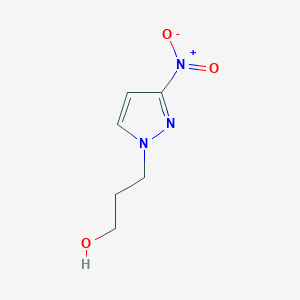![molecular formula C23H20FN3O3S B2488421 2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 899902-84-2](/img/no-structure.png)
2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic routes for structurally related compounds often involve multistep reactions, starting from basic heterocyclic scaffolds and incorporating various substituents through reactions like condensation, acylation, or substitution. For example, the synthesis of related thieno[2,3-d]pyrimidin-4-ones involves condensation reactions with aromatic aldehydes in the presence of NaOH, indicating the use of base-catalyzed conditions for constructing such frameworks (Elmuradov et al., 2011).
Molecular Structure Analysis
Crystal structure analyses of related compounds reveal that these molecules often adopt folded conformations around certain atoms or functional groups. This folding influences their interactions, such as hydrogen bonding, which stabilizes their molecular structure and affects their biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including substitutions and cyclization, to introduce or modify functional groups. This adaptability allows for the exploration of structure-activity relationships, especially in the context of medicinal chemistry, where modifications can significantly impact biological activity and specificity (Gangjee et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with 2-fluorobenzoyl chloride, followed by benzyl protection and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one", "2-fluorobenzoyl chloride", "benzyl alcohol", "triethylamine", "acetic anhydride", "sodium bicarbonate", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is dissolved in dry dichloromethane and cooled to 0°C. Triethylamine is added dropwise, followed by the addition of 2-fluorobenzoyl chloride. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 3: The crude product is dissolved in dry dichloromethane and cooled to 0°C. Benzyl alcohol and triethylamine are added dropwise, followed by the addition of acetic anhydride. The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the protected intermediate.", "Step 5: The protected intermediate is dissolved in dry dichloromethane and cooled to 0°C. Hydrogen peroxide is added dropwise, followed by the addition of acetic acid. The reaction mixture is stirred for 2 hours at room temperature.", "Step 6: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product." ] } | |
Numéro CAS |
899902-84-2 |
Nom du produit |
2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide |
Formule moléculaire |
C23H20FN3O3S |
Poids moléculaire |
437.49 |
Nom IUPAC |
2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-15(2)31-22-20(14)21(29)26(12-16-8-4-3-5-9-16)23(30)27(22)13-19(28)25-18-11-7-6-10-17(18)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
Clé InChI |
DOBOCSGZKOJVEN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)


![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)



![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)
